cis-1,2-Cyclohexanediol
Overview
Description
cis-1,2-Cyclohexanediol is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms in a cyclohexane ring. This compound exists in a cis configuration, where both hydroxyl groups are on the same side of the cyclohexane ring. It is a white to light beige crystalline solid with a melting point of approximately 97-101°C .
Synthetic Routes and Reaction Conditions:
Hydrolysis of Cyclohexene Oxide: One common method to prepare this compound is through the hydrolysis of cyclohexene oxide. This reaction can be catalyzed by either liquid or solid acids. .
Dihydroxylation of Cyclohexene: Another method involves the dihydroxylation of cyclohexene using osmium tetroxide (OsO4) as a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the hydrolysis of cyclohexene oxide due to its scalability and efficiency. The use of solid acid catalysts in continuous flow reactors is preferred to minimize environmental impact and improve reaction control .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form compounds such as catechol.
Reduction: Reduction of this compound can yield cyclohexanol, a valuable intermediate in organic synthesis.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Nickel species nanoparticles, chromium (V) complexes.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Various reagents depending on the desired functional group, such as halogenating agents for halogen substitution.
Major Products:
Oxidation: Catechol.
Reduction: Cyclohexanol.
Substitution: Halogenated cyclohexanediols, among others.
Mechanism of Action
Mode of Action
cis-1,2-Cyclohexanediol can undergo several reactions due to its two hydroxyl groups. It can participate in dehydration, halogenation, dehydrogenation, and esterification . For instance, it can be converted to catechol through a dehydrogenation process catalyzed by nickel species nanoparticles . Additionally, it can be oxidized by Gluconobacter oxydans (ATCC 621), a type of bacteria .
Biochemical Pathways
This compound is involved in several biochemical pathways. It can be synthesized through the hydrolysis of cyclohexene oxide or the direct dihydroxylation of cyclohexene with aqueous hydrogen peroxide . Both reactions can be catalyzed by zeolites under solvent-free conditions . Moreover, this compound can be converted to catechol, a valuable chemical used in various industries .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reaction it’s involved in. For instance, in the dehydrogenation process, it’s converted into catechol, a compound with various applications in the chemical industry . In the oxidation process by Gluconobacter oxydans, it’s likely that it undergoes a redox reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the hydrolysis of cyclohexene oxide to produce this compound can be effectively conducted by heating in water between 100 and 140 °C . This suggests that temperature is a crucial factor in this reaction. Additionally, the pH level can affect the enzymatic oxidation of this compound by Gluconobacter oxydans .
Biochemical Analysis
Biochemical Properties
The enzymatic oxidation of cis-1,2-Cyclohexanediol and related substrates by Gluconobacter oxydans (ATCC 621) has been investigated . At low pH, membrane-bound enzymes were active and at high pH, NAD-dependent, soluble enzymes showed activity .
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation by Gluconobacter oxydans. This process is pH-dependent, with different enzymes being active at low and high pH .
Metabolic Pathways
This compound is involved in the metabolic pathway of enzymatic oxidation by Gluconobacter oxydans
Scientific Research Applications
cis-1,2-Cyclohexanediol has a wide range of applications in scientific research:
Comparison with Similar Compounds
cis-1,2-Cyclohexanediol can be compared with other similar compounds to highlight its uniqueness:
trans-1,2-Cyclohexanediol: This isomer has hydroxyl groups on opposite sides of the cyclohexane ring, leading to different chemical properties and reactivity.
cis-1,3-Cyclohexanediol: This compound has hydroxyl groups on the first and third carbon atoms, resulting in different steric and electronic effects.
trans-1,3-Cyclohexanediol: Similar to cis-1,3-Cyclohexanediol but with hydroxyl groups on opposite sides, affecting its stability and reactivity.
Properties
IUPAC Name |
(1R,2S)-cyclohexane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFURGBBHAOXLIO-OLQVQODUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016514 | |
Record name | rel-(1R,2S)-1,2-Cyclohexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Acros Organics MSDS] | |
Record name | cis-1,2-Cyclohexanediol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20442 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.01 [mmHg] | |
Record name | cis-1,2-Cyclohexanediol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20442 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1792-81-0 | |
Record name | cis-1,2-Cyclohexanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1792-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Cyclohexanediol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001792810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | rel-(1R,2S)-1,2-Cyclohexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-CYCLOHEXANEDIOL, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9FB3QY86K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cis-1,2-cyclohexanediol?
A1: The molecular formula of this compound is C6H12O2, and its molecular weight is 116.16 g/mol.
Q2: What spectroscopic techniques have been used to characterize this compound?
A2: this compound has been studied using various spectroscopic techniques, including:
- Rotational Spectroscopy: This method helped identify different conformers of this compound in the gas phase. []
- Infrared (IR) Spectroscopy: IR spectroscopy has been utilized to study phase transitions in this compound and to monitor its formation during the oxidation of cyclohexene. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR have been employed to determine the structure and stereochemistry of this compound and its derivatives, as well as to study its interaction with cyclodextrins. [, , , ]
- Mass Spectrometry (MS): MS has been used in conjunction with gas chromatography to identify this compound in complex mixtures and to determine the composition of chromium(V) complexes with this compound. [, ]
Q3: Is this compound stable in aqueous solutions?
A: The stability of this compound in aqueous solutions can vary depending on the pH and the presence of other compounds. Research suggests that phenylarsonic acid derivatives of this compound show varying degrees of stability in acidic and neutral aqueous solutions containing organic co-solvents. []
Q4: Can this compound be used as a ligand in catalytic reactions?
A: Yes, this compound has shown promise as a ligand in copper-catalyzed cross-coupling reactions for the synthesis of aryl, heteroaryl, and vinyl sulfides. Notably, it exhibits higher activity compared to other diols like trans-1,2-cyclohexanediol or ethylene glycol. [, ]
Q5: What is the role of this compound in the oxidation of cyclohexene?
A: this compound is a product of cyclohexene oxidation. Studies investigating the mechanism of cyclohexene oxidation with hydrogen peroxide over mesoporous niobium oxide suggest that this compound is formed through the hydrolysis of 1,2-epoxycyclohexane, which is the initial oxidation product. []
Q6: Have there been any computational studies on this compound?
A6: Yes, computational chemistry methods, particularly density functional theory (DFT) calculations, have been employed to:
- Investigate the conformational space of this compound and determine the relative energies of different conformers. []
- Study the self-recognition of this compound and understand the preference for homochiral or heterochiral dimer formation. []
Q7: How does the cis configuration of 1,2-cyclohexanediol influence its properties compared to its trans isomer?
A7: The cis configuration significantly impacts the reactivity and interactions of 1,2-cyclohexanediol:
- Acetalization: Trans-1,2-cyclohexanediol predominantly forms 1,4,5,8-tetraoxadecalins upon reaction with glyoxal, while this compound yields mainly 2,2′-bi-1,3-dioxolanes. [, ]
- Ligand Activity: In copper-catalyzed sulfide synthesis, this compound demonstrates superior activity as a ligand compared to its trans counterpart, highlighting the importance of the cis configuration for effective metal coordination. []
Q8: Does the presence of a phenyl substituent affect the properties of this compound?
A8: Introducing a phenyl substituent to this compound, as in 1-phenyl-cis-1,2-cyclohexanediol, leads to:
- Conformational Locking: The phenyl group restricts the conformational flexibility of the molecule compared to unsubstituted this compound. []
- Impact on Self-Recognition: 1-phenyl-cis-1,2-cyclohexanediol exhibits a preference for homochiral dimer formation, unlike the unsubstituted this compound, which favors heterochiral dimers. []
Q9: What is the solubility of this compound in different solvents?
A: While specific solubility data is limited in the provided research, it is known that this compound exhibits solubility in methanol and water. [, , ]
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